2-(5-bromopyridin-3-yl)ethan-1-ol
Overview
Description
2-(5-bromopyridin-3-yl)ethan-1-ol is an organic compound belonging to the pyridine family. It is characterized by a bromine atom attached to the pyridine ring and an ethanol group at the 2-position. This compound is used in various chemical and pharmaceutical applications due to its unique structure and reactivity .
Mechanism of Action
Target of Action
It is known that this compound belongs to the pyridine family, which is often involved in various chemical reactions, including the Suzuki–Miyaura cross-coupling .
Mode of Action
Compounds of the pyridine family, like this one, are known to participate in suzuki–miyaura cross-coupling reactions . In these reactions, chemically differentiated fragments conjoin in electronically divergent processes with a metal catalyst .
Biochemical Pathways
It’s worth noting that pyridine compounds are often involved in various chemical reactions, including the suzuki–miyaura cross-coupling , which could potentially affect various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-bromopyridine with ethylene oxide under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production of 2-(5-bromopyridin-3-yl)ethan-1-ol involves large-scale bromination reactions followed by purification processes to ensure high purity. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(5-bromopyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products Formed
Oxidation: 2-(5-bromopyridin-3-yl)ethanal or 2-(5-bromopyridin-3-yl)ethanoic acid.
Reduction: 2-(5-pyridin-3-yl)ethan-1-ol.
Substitution: 2-(5-aminopyridin-3-yl)ethan-1-ol or 2-(5-thiolpyridin-3-yl)ethan-1-ol.
Scientific Research Applications
2-(5-bromopyridin-3-yl)ethan-1-ol is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
5-bromopyridine: Lacks the ethanol group, making it less reactive in certain reactions.
2-(3-bromopyridin-2-yl)ethan-1-ol: Similar structure but with the bromine atom at a different position, affecting its reactivity and applications.
1-(5-bromopyridin-3-yl)ethanol: Similar but with a different substitution pattern on the pyridine ring.
Uniqueness
2-(5-bromopyridin-3-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in synthesis and research .
Properties
IUPAC Name |
2-(5-bromopyridin-3-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-7-3-6(1-2-10)4-9-5-7/h3-5,10H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYGJFFEWOCNJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255713-61-1 | |
Record name | 2-(5-bromopyridin-3-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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